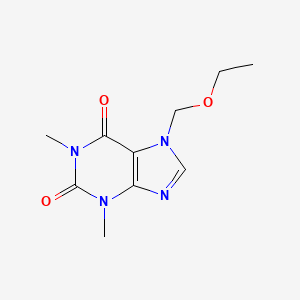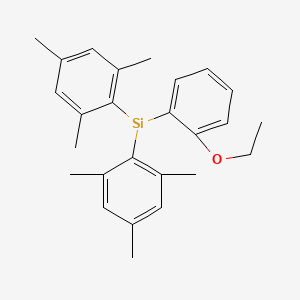
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is a complex organosilicon compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a silicon atom bonded to two 2,4,6-trimethylphenyl groups and one 2-ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl typically involves the reaction of 2-ethoxyphenylsilane with 2,4,6-trimethylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then refluxed, and the product is purified through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl ethers.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The silicon atom in the compound plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
(2-Ethoxyphenyl)bis(2,4,6-trimethylphenyl)silyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Properties
CAS No. |
66338-90-7 |
|---|---|
Molecular Formula |
C26H31OSi |
Molecular Weight |
387.6 g/mol |
InChI |
InChI=1S/C26H31OSi/c1-8-27-23-11-9-10-12-24(23)28(25-19(4)13-17(2)14-20(25)5)26-21(6)15-18(3)16-22(26)7/h9-16H,8H2,1-7H3 |
InChI Key |
HWHJBLBGFNTJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

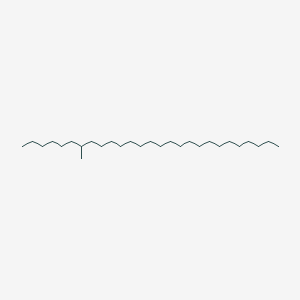
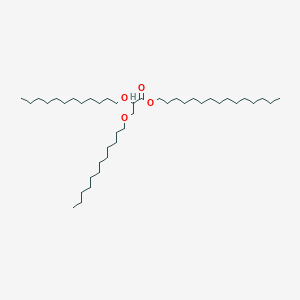
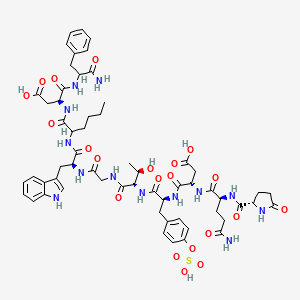
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
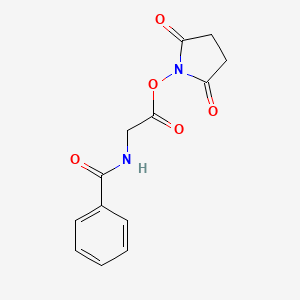
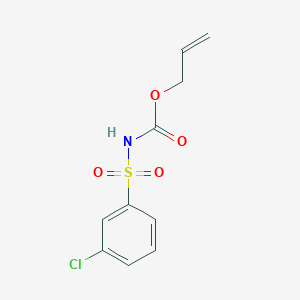

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

